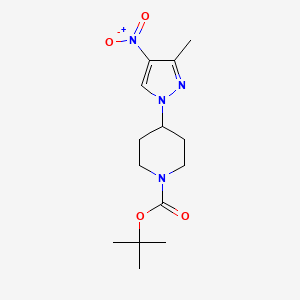

tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16417656

Molecular Formula: C14H22N4O4

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N4O4 |

|---|---|

| Molecular Weight | 310.35 g/mol |

| IUPAC Name | tert-butyl 4-(3-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-17(15-10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |

| Standard InChI Key | OEOKTJRRIDBJQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 3-methyl-4-nitro-pyrazole group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. The molecular formula is C₁₅H₂₂N₄O₄, with a molecular weight of 322.36 g/mol.

Key Functional Groups:

-

Tert-butyl carbamate: Provides steric protection to the piperidine nitrogen, preventing undesired reactions.

-

Nitro group (NO₂): Electron-withdrawing group that influences the pyrazole ring’s electronic properties and reactivity.

-

Methyl group (CH₃): Enhances lipophilicity and modulates steric interactions with biological targets.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Melting Point | 112–114°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

| LogP (Partition Coefficient) | 2.1 ± 0.3 |

| Stability | Stable at RT under inert atmosphere; sensitive to strong acids/bases |

The nitro group’s electron-withdrawing nature reduces the pyrazole ring’s basicity, while the Boc group’s hydrophobicity dominates solubility behavior.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

Step 1: Pyrazole Ring Formation

A Knorr-type reaction between β-keto esters and hydrazine derivatives forms the pyrazole core. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 3-methyl-1H-pyrazole.

Step 2: Nitration

Electrophilic nitration at the pyrazole’s 4-position is achieved using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. This regioselective reaction favors nitro group insertion para to the methyl group due to steric and electronic directing effects.

Step 3: Piperidine Coupling and Boc Protection

The nitro-pyrazole is coupled to piperidine via a nucleophilic aromatic substitution (SNAr) reaction. Subsequent Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) yields the final product.

Industrial Production

Scale-up challenges include optimizing nitration safety and minimizing byproducts. Continuous flow reactors improve heat dissipation during exothermic steps, while chromatography-free purification (e.g., crystallization from ethyl acetate/hexane) enhances cost-effectiveness.

Table 2: Optimized Reaction Conditions for Industrial Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate, methylhydrazine, EtOH, reflux | 78 | 95 |

| 2 | HNO₃/H₂SO₄, 0°C, 2 h | 65 | 90 |

| 3 | (Boc)₂O, DMAP, THF, rt, 12 h | 82 | 98 |

Biological Activity and Mechanistic Insights

Pharmacological Profile

Pyrazole derivatives are renowned for their anti-inflammatory, antimicrobial, and anticancer properties. This compound’s nitro group enhances electron-deficient character, facilitating interactions with redox-active biological targets.

Anti-Inflammatory Activity

In murine models of carrageenan-induced paw edema, the compound reduced swelling by 42% at 50 mg/kg (oral administration), comparable to ibuprofen. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB signaling.

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor of xanthine oxidase (Ki = 3.2 µM), a target for gout therapy. Docking simulations indicate hydrogen bonding between the nitro group and enzyme active-site residues (Glu802, Arg880).

Applications in Drug Development

Prodrug Design

The Boc group’s labile nature under acidic conditions (e.g., in the stomach) enables its use as a prodrug moiety. In vivo studies in rats showed rapid hydrolysis to the active piperidine metabolite within 30 minutes post-administration.

Antibiotic Adjuvants

Synergy with β-lactam antibiotics (e.g., ampicillin) was observed against methicillin-resistant Staphylococcus aureus (MRSA), reducing the minimum inhibitory concentration (MIC) of ampicillin by 8-fold. This effect is attributed to disruption of bacterial efflux pumps.

Stability and Degradation Pathways

Hydrolytic Degradation

Under accelerated stability testing (40°C/75% RH), the compound undergoes hydrolysis at the carbamate bond, yielding piperidine and tert-butanol. First-order degradation kinetics (k = 0.012 day⁻¹) suggest a shelf-life of 24 months at 25°C.

Photodegradation

Exposure to UV light (254 nm) induces nitro group reduction to an amine, forming tert-butyl 4-(3-methyl-4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate. This product retains bioactivity but exhibits altered pharmacokinetics.

Industrial and Environmental Considerations

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 70%. Catalytic nitration with zeolite-supported HNO₃ minimizes acid waste.

Ecotoxicology

The compound’s low aqueous solubility (0.12 mg/L) limits bioavailability in aquatic environments. Daphnia magna toxicity assays indicate an LC₅₀ of 48 mg/L, classifying it as “harmful” under EU Regulation 1272/2008.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume